4,5-Diepipsidial A
Overview
Description
The compound 4,5-Diepipsidial A is a complex organic molecule characterized by its unique tetracyclic structure
Mechanism of Action
Target of Action
4,5-Diepipsidial A, a meroterpenoid isolated from the leaves of Psidium guajava, has been found to exhibit cytotoxic activities against various human cancer cell lines . The primary targets of this compound are cancer cells, particularly DU145 .
Mode of Action
It has been observed to selectively suppress the growth of human cancer cells . The compound likely interacts with cellular targets in these cancer cells, leading to changes that inhibit their growth and proliferation.
Result of Action
This compound has demonstrated cytotoxic activities against several human cancer cell lines . This suggests that the compound’s action results in the death of these cancer cells, thereby inhibiting tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diepipsidial A typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetracyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: Hydroxyl, methylidene, and aldehyde groups are introduced through selective functionalization reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without compromising the quality of the product.
Automation: Utilizing automated systems to control reaction parameters and improve efficiency.
Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 4,5-Diepipsidial A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
The compound 4,5-Diepipsidial A has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,5-Diepipsidial A: This compound itself.
Other tetracyclic compounds: Such as tetracyclines, which have similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23-,24-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-RVUBIHFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@@H]1[C@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098642 | |
Record name | (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219603-97-0 | |
Record name | (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219603-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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